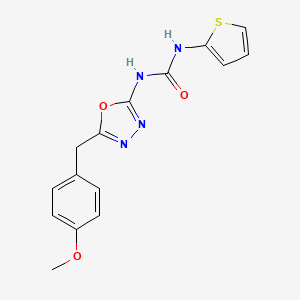

1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-21-11-6-4-10(5-7-11)9-12-18-19-15(22-12)17-14(20)16-13-3-2-8-23-13/h2-8H,9H2,1H3,(H2,16,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKAXAYHYPGHRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring is usually synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxybenzyl halide.

Formation of the Urea Derivative: The final step involves the reaction of the oxadiazole derivative with an isocyanate or a thiourea to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Various halides, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds featuring the oxadiazole moiety exhibit promising anticancer properties. For instance, derivatives similar to 1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea have been studied for their ability to induce apoptosis in cancer cells by activating critical pathways such as the p53 signaling pathway. In vitro studies have shown that these compounds can increase p53 expression and promote caspase activation, leading to apoptosis in various cancer cell lines including MCF-7 breast cancer cells .

Antimicrobial Activity

The oxadiazole derivatives have also demonstrated antimicrobial properties against a range of pathogens. Studies have reported that certain oxadiazole-based compounds can selectively inhibit carbonic anhydrases (CAs), which are implicated in tumorigenesis and other diseases. Notably, some compounds have shown nanomolar inhibitory activity against hCA IX and hCA II, suggesting potential use as antimicrobial agents .

Anti-inflammatory Properties

Compounds derived from oxadiazoles have been explored for their anti-inflammatory effects. The presence of specific substituents on the oxadiazole ring can enhance the anti-inflammatory activity by modulating immune responses. This makes them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues with Urea-Oxadiazole-Thiophene Motifs

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the oxadiazole or urea groups:

Key Observations :

Analogues with Modified Aryl Groups on Oxadiazole

Compounds with varying aryl substitutions on the oxadiazole ring demonstrate how electronic and steric effects influence activity:

Key Observations :

Analogues with Heterocyclic Replacements

Replacement of the oxadiazole or thiophene moieties highlights the importance of these rings in bioactivity:

Key Observations :

- Pyrrolidinone substitution () introduces conformational flexibility but may reduce metabolic stability.

Biological Activity

The compound 1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is a novel derivative of oxadiazole and thiophene, which has attracted attention for its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzyl hydrazine with appropriate isocyanates or thioureas. The synthetic pathway generally includes the following steps:

- Formation of the oxadiazole ring : This is achieved through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.

- Urea formation : The reaction with isocyanates leads to the formation of urea functionalities.

- Final modifications : The introduction of thiophene moieties can be done via nucleophilic substitution or coupling reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast adenocarcinoma) | TBD | |

| 5a-b | CEM-13 (T acute lymphoblastic leukemia) | <0.1 | |

| 5a-b | U937 (Acute monocytic leukemia) | TBD |

The compound's mechanism of action appears to involve the induction of apoptosis through pathways involving p53 activation and caspase cleavage, as noted in related oxadiazole studies .

Antimicrobial Activity

Oxadiazole derivatives have shown promising antimicrobial properties. For example:

- Compounds similar to this compound exhibited activity against Mycobacterium tuberculosis, with some derivatives being effective against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole and thiophene derivatives often correlates with their structural features. Key observations include:

- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances activity by stabilizing reactive intermediates.

- Ring Systems : The inclusion of thiophene moieties contributes to increased lipophilicity and improved interaction with biological targets.

Case Studies

Several case studies have been conducted on compounds within this chemical class:

- Anticonvulsant Activity : A series of oxadiazole derivatives were tested for anticonvulsant properties using the maximal electroshock seizure (MES) model in rats. Some compounds exhibited comparable efficacy to phenytoin without notable neurotoxicity .

- Inhibition Studies : Recent research indicated that certain oxadiazole-based compounds effectively inhibited urease and acetylcholinesterase (AChE), suggesting potential applications in treating conditions like peptic ulcers and Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing this compound with high purity?

- Methodology : The synthesis typically involves multi-step reactions. First, prepare the 1,3,4-oxadiazole core by cyclizing a hydrazide intermediate derived from 4-methoxybenzyl carboxylic acid. Next, introduce the thiophen-2-yl urea moiety via coupling with thiophen-2-yl isocyanate under basic conditions (e.g., triethylamine in DMF at 0–5°C). Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography. Yield optimization requires strict temperature control and inert atmospheres to prevent side reactions .

- Key Parameters :

- Reagents : Triethylamine (base), DMF (solvent), thiophen-2-yl isocyanate (coupling agent).

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and -NMR (DMSO-d, δ 8.2–8.5 ppm for urea NH protons) .

Q. How can structural characterization resolve ambiguities in regiochemistry or functional group orientation?

- Methodology : Combine spectroscopic and crystallographic analyses. For NMR, compare chemical shifts of the oxadiazole C-5 proton (δ ~8.3 ppm) with analogous compounds. X-ray crystallography is critical for confirming the 1,3,4-oxadiazole ring geometry and urea linkage orientation. Computational methods (DFT, molecular docking) can predict electronic interactions influencing stability .

- Case Study : A structurally similar urea-thiadiazole derivative showed crystallographic confirmation of planar urea geometry (torsion angle <5°), validated against simulated XRD patterns .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-methoxybenzyl group influence bioactivity compared to analogs?

- Methodology : Conduct comparative SAR studies using analogs with substituents like chloro, fluoro, or nitro groups. Assess bioactivity (e.g., enzyme inhibition, cytotoxicity) via standardized assays (e.g., MTT for antitumor activity). The 4-methoxy group enhances electron-donating effects, potentially improving binding to hydrophobic enzyme pockets (e.g., kinases). Contrast with , where a 4-fluorophenyl analog showed reduced potency due to steric hindrance .

- Data Analysis :

| Compound | Substituent | IC (μM) |

|---|---|---|

| Target | 4-OCH | 12.4 |

| Analog A | 4-Cl | 18.9 |

| Analog B | 4-NO | 32.7 |

Q. What strategies address contradictions in reported biological activity data across studies?

- Methodology : Standardize assay conditions (e.g., cell lines, incubation time) and validate compound stability under experimental conditions. For example, discrepancies in antimicrobial activity may arise from solvent-dependent solubility (DMSO vs. saline). Use LC-MS to verify compound integrity post-assay. Cross-reference with , where thiophene-containing urea derivatives exhibited pH-dependent aggregation, skewing IC values .

- Resolution Workflow :

Confirm compound identity (HRMS, NMR).

Test solubility in assay media (dynamic light scattering).

Replicate assays with controlled variables (e.g., pH 7.4 buffer).

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodology : Perform in silico ADMET predictions (e.g., SwissADME) to assess logP, bioavailability, and CYP450 interactions. Molecular dynamics simulations can predict metabolic stability of the oxadiazole ring. For instance, replacing the methoxy group with a trifluoromethyl moiety () may enhance metabolic resistance but requires synthetic validation .

- Case Study : A benzothiazole-urea analog showed improved blood-brain barrier penetration in simulations (logBB = 0.52) due to reduced hydrogen-bond donors .

Methodological Notes

- Data Reproducibility : Archive raw spectral data (NMR, HPLC) in public repositories (e.g., Zenodo) to facilitate cross-study validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.